Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Introduction of the 4-fluorophenyl group: This step involves the nucleophilic substitution of a halogenated precursor with a 4-fluorophenyl thiol.
Acetylation: The resulting intermediate is then acetylated to introduce the acetamido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamido group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: This compound also exhibits biological activities but differs in its substitution pattern and resulting properties.
5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione: Another thiazole derivative with distinct biological activities and applications.
Properties
Molecular Formula |
C14H13FN2O3S2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H13FN2O3S2/c1-2-20-13(19)11-7-22-14(16-11)17-12(18)8-21-10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18) |
InChI Key |
KSUXLCYAINIOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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